

Fevipirant: Solubility and Laboratory Application Protocols

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Compound of Interest

Compound Name: *Fevipirant*

Cat. No.: *B1672611*

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Introduction

Fevipirant (also known as NVP-QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2).^{[1][2][3]} The DP2 receptor is a G-protein-coupled receptor expressed on key inflammatory cells, including eosinophils, T helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s).^{[4][5]} Its natural ligand, prostaglandin D2 (PGD2), is a critical mediator in the inflammatory cascade associated with allergic diseases such as asthma. By blocking the PGD2/DP2 signaling pathway, **fevipirant** inhibits the recruitment and activation of inflammatory cells, thereby reducing airway inflammation. This document provides detailed information on the solubility of **fevipirant** and protocols for its preparation and use in a laboratory setting.

Physicochemical Properties

Property	Value
Synonyms	NVP-QAW039, QAW039
Formula	C19H17F3N2O4S
Molecular Weight	426.4 g/mol
Appearance	Crystalline solid
Storage	Store at -20°C
Purity	≥98%

Solubility Data

Fevipiprant is soluble in organic solvents but sparingly soluble in aqueous solutions. For optimal experimental results, it is crucial to select the appropriate solvent and follow the recommended preparation methods.

Solvent	Solubility (approximate)
Dimethyl sulfoxide (DMSO)	10 mg/mL
Dimethylformamide (DMF)	10 mg/mL
Ethanol	1 mg/mL
1:2 solution of DMF:PBS (pH 7.2)	0.33 mg/mL

Note: It is not recommended to store aqueous solutions of **fevipiprant** for more than one day.

Experimental Protocols

Protocol 1: Preparation of Fevipiprant Stock Solutions

Objective: To prepare concentrated stock solutions of **fevipiprant** for subsequent dilution in experimental media.

Materials:

- **Fevipiprant** (crystalline solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol, absolute
- Sterile, inert gas (e.g., nitrogen or argon)
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **fevipiprant** vial to room temperature before opening.
- Weigh the desired amount of **fevipiprant** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).
- To aid dissolution, vortex the solution gently.
- Purge the headspace of the vial with an inert gas to prevent oxidation.
- Seal the vial tightly and store at -20°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare **fevipiprant** solutions in aqueous buffers for cell-based assays.

Materials:

- **Fevipiprant** stock solution in DMF (e.g., 10 mg/mL)
- Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
- Sterile dilution tubes

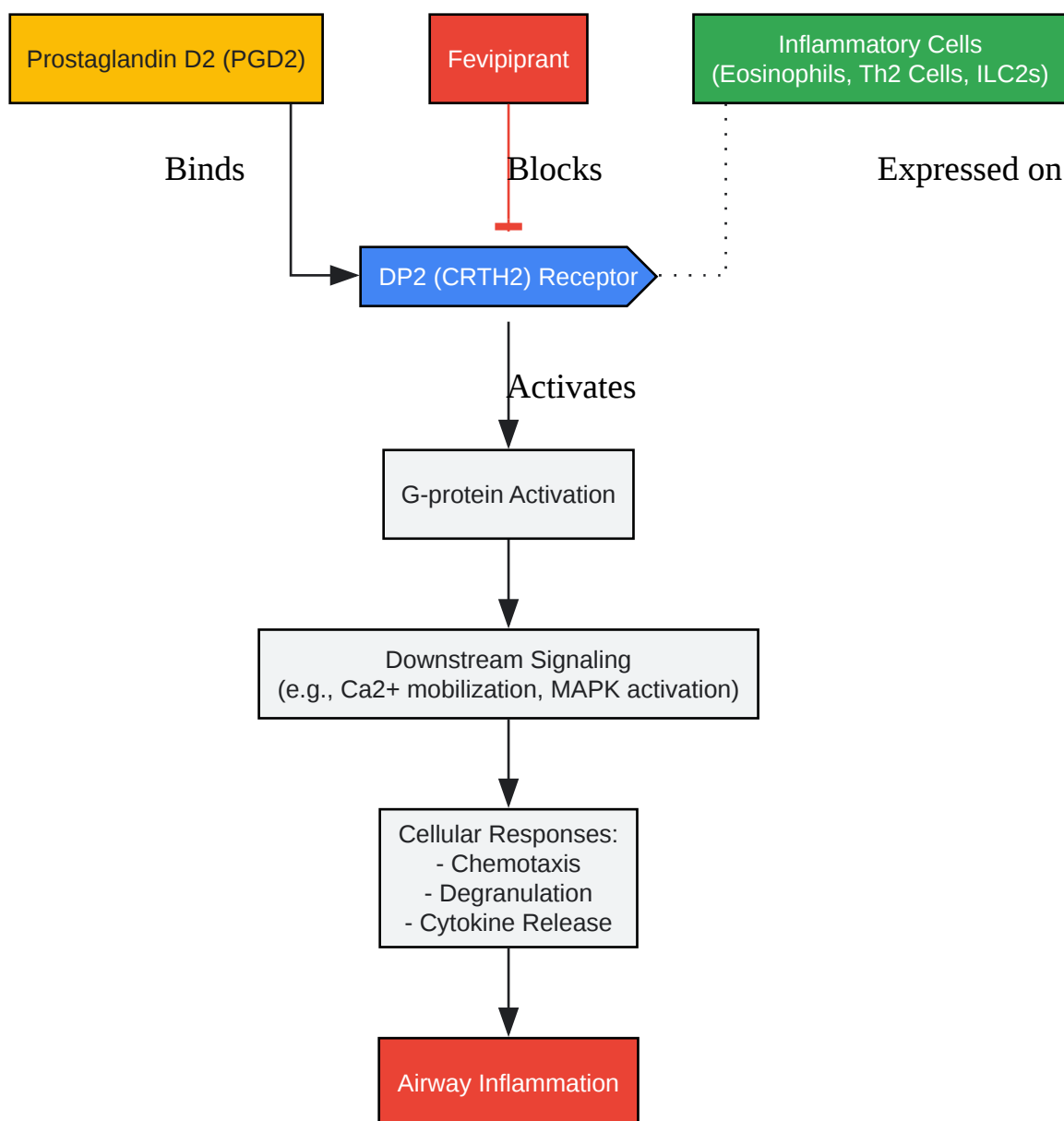
Procedure:

- Thaw the **fevipiprant** stock solution (in DMF) at room temperature.
- For maximum solubility, first dissolve **fevipiprant** in DMF.
- Perform a serial dilution of the stock solution with the aqueous buffer of choice to achieve the final desired working concentration. For example, to prepare a 0.33 mg/mL solution, dilute the DMF stock in a 1:2 ratio with PBS (pH 7.2).
- Gently mix the solution.
- Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

Fevipiprant Mechanism of Action: The DP2 Signaling Pathway

Fevipiprant exerts its anti-inflammatory effects by antagonizing the DP2 receptor. The binding of PGD₂ to the DP2 receptor on immune cells initiates a pro-inflammatory cascade.

Fevipiprant competitively and reversibly blocks this interaction.

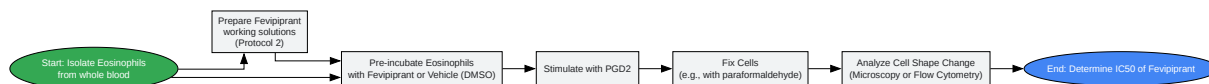


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Caption: DP2 receptor signaling pathway and the inhibitory action of **fevipiprant**.

Experimental Workflow: In Vitro Eosinophil Shape Change Assay

This workflow outlines a typical in vitro experiment to assess the potency of **fevipiprant** in inhibiting PGD2-induced eosinophil activation.



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Caption: A typical workflow for an in vitro eosinophil shape change assay.

Safety Precautions

Fevipiprant should be handled as a hazardous material until more information is available. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Always wash thoroughly after handling. It is essential to review the complete Safety Data Sheet (SDS) before use.

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